(3S)-1-Cyclopentylpiperidin-3-amine
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Overview
Description
“(3S)-1-Cyclopentylpiperidin-3-amine” is a chemical compound with the CAS Number: 1218549-05-3 . It has a molecular weight of 168.28 . The IUPAC name for this compound is (3S)-1-cyclopentyl-3-piperidinamine .
Molecular Structure Analysis
The InChI code for “(3S)-1-Cyclopentylpiperidin-3-amine” is 1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1 .Physical And Chemical Properties Analysis
“(3S)-1-Cyclopentylpiperidin-3-amine” is a liquid at room temperature .Scientific Research Applications
Land Use and Landscape Ecology
(3S)-1-Cyclopentylpiperidin-3-amine: finds significant application in land use and landscape ecology studies. Here’s how:
- Example : By analyzing data, researchers have found that non-farm agricultural land accounts for 50.1% in certain areas, while green areas constitute 36%. This alignment with landscape ecology principles demonstrates the effectiveness of local land use practices .
Flood Control and River Management
3S technology also plays a vital role in managing river systems and flood control:
- Example : Updating riverway topographic maps (e.g., revising the Lower Yellow River’s maps) benefits from 3S technology. It ensures accurate and up-to-date information for flood control measures .
Meteorology and Disaster Monitoring
3S technology contributes significantly to meteorological research and disaster monitoring:
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3S)-1-cyclopentylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEXQYURTRYAMW-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CCC[C@@H](C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Cyclopentylpiperidin-3-amine |
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